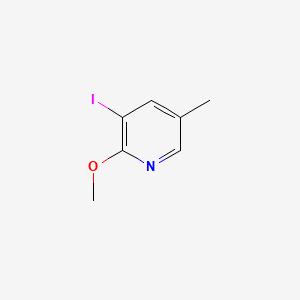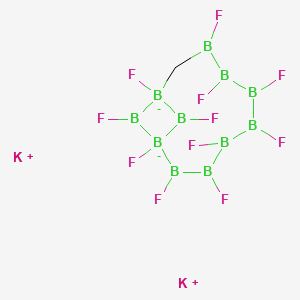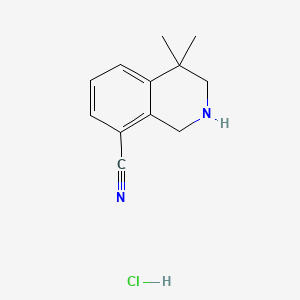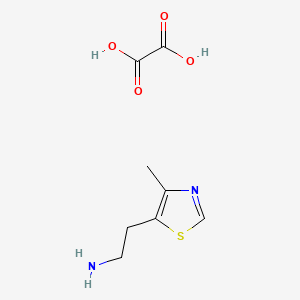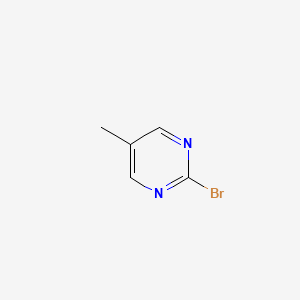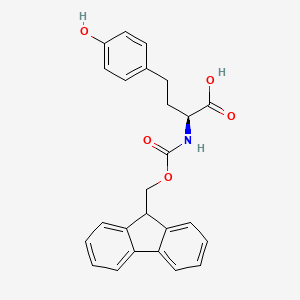
Fmoc-ホモ-L-チロシン
説明
Fmoc-homo-L-tyrosine: is a derivative of the amino acid tyrosine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a versatile tool in organic synthesis and peptide chemistry.
科学的研究の応用
Chemistry
In chemistry, Fmoc-homo-L-tyrosine is used extensively in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis, allowing for the sequential addition of amino acids to form peptides and proteins .
Biology
In biological research, Fmoc-homo-L-tyrosine is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for synthetic peptides that can mimic natural proteins and enzymes .
Medicine
In medicine, Fmoc-homo-L-tyrosine is used in the development of peptide-based drugs. These drugs can target specific proteins or enzymes in the body, offering potential treatments for various diseases, including cancer and metabolic disorders .
Industry
In the industrial sector, Fmoc-homo-L-tyrosine is used in the production of hydrogels and other biomaterials. These materials have applications in drug delivery, tissue engineering, and regenerative medicine .
作用機序
Target of Action
Fmoc-homo-L-tyrosine is a derivative of the amino acid tyrosine, which is commonly used in Fmoc solid phase peptide synthesis . The primary target of Fmoc-homo-L-tyrosine is the L-type amino acid transporter 1 (LAT1) , which is overexpressed on the membrane of various tumor cells . LAT1 is a potential target for tumor-targeting therapy .
Mode of Action
The Fmoc group in Fmoc-homo-L-tyrosine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction with its targets results in changes that can be harnessed for therapeutic purposes.
Biochemical Pathways
Tyrosine, the core component of Fmoc-homo-L-tyrosine, is synthesized de novo via the shikimate pathway in plants and microbes . It serves as a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .
Pharmacokinetics
It is known that fmoc-homo-l-tyrosine is commonly used in fmoc solid phase peptide synthesis , which suggests that it can be effectively incorporated into peptides and potentially distributed throughout the body.
Result of Action
The result of Fmoc-homo-L-tyrosine’s action is the formation of peptides via solid phase synthesis . These peptides can have various effects at the molecular and cellular level, depending on their specific sequences and structures. For example, Fmoc-homo-L-tyrosine can be used to synthesize Leu-EnkephalinAmide , a peptide with potent analgesic effects.
Action Environment
The action of Fmoc-homo-L-tyrosine can be influenced by various environmental factors. For instance, the type of gel formed by Fmoc amino acids depends on the amino acid used and the final pH of the system . Therefore, the pH and other conditions of the environment can influence the action, efficacy, and stability of Fmoc-homo-L-tyrosine.
生化学分析
Biochemical Properties
Fmoc-homo-L-tyrosine participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
The effects of Fmoc-homo-L-tyrosine on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, Fmoc-modified amino acids can form effective low molecular weight hydrogelators, which have applications in cell culturing .
Molecular Mechanism
Fmoc-homo-L-tyrosine exerts its effects at the molecular level through various mechanisms. It can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
Over time, the effects of Fmoc-homo-L-tyrosine can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, Fmoc amino acids can form effective low molecular weight hydrogelators, depending on the amino acid used and the final pH of the system .
Metabolic Pathways
Fmoc-homo-L-tyrosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, tyrosine, a component of Fmoc-homo-L-tyrosine, is involved in several metabolic pathways such as catecholamine biosynthesis, thyroid hormone biosynthesis, and tyrosine degradation .
Transport and Distribution
Fmoc-homo-L-tyrosine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation. For example, L-type amino acid transporter 1 (LAT1), overexpressed on the membrane of various tumor cells, is a potential target for tumor-targeting therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-homo-L-tyrosine typically involves the protection of the amino group of homo-L-tyrosine with the Fmoc group. This can be achieved by reacting homo-L-tyrosine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-homo-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
Fmoc-homo-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the Fmoc moiety can be reduced under specific conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: The Fmoc group can be removed using piperidine in DMF, a common deprotection reagent in peptide synthesis.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the Fmoc moiety.
Substitution: Deprotected homo-L-tyrosine or other substituted derivatives.
類似化合物との比較
Similar Compounds
Fmoc-tyrosine: Similar to Fmoc-homo-L-tyrosine but lacks the additional methylene group in the side chain.
Fmoc-phenylalanine: Contains a phenyl group instead of the hydroxyl group present in tyrosine.
Fmoc-tryptophan: Contains an indole group, offering different chemical properties and reactivity.
Uniqueness
Fmoc-homo-L-tyrosine is unique due to the presence of the additional methylene group in its side chain, which can influence its reactivity and interactions in peptide synthesis. This structural difference can lead to variations in the physical and chemical properties of the resulting peptides, making it a valuable tool in the design of novel peptides and proteins .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-17-12-9-16(10-13-17)11-14-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23,27H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGWIJTZHIPMMG-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654298 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198560-10-0 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


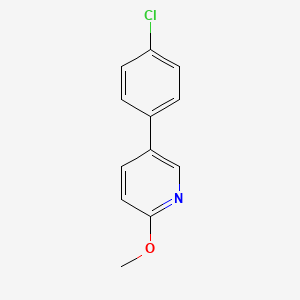
![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)


![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)
